molecular formula C8H16N2O4 B061316 (R)-tert-Butyl 1-(hydroxyamino)-1-oxopropan-2-ylcarbamate CAS No. 171612-78-5

(R)-tert-Butyl 1-(hydroxyamino)-1-oxopropan-2-ylcarbamate

Cat. No.: B061316
CAS No.: 171612-78-5
M. Wt: 204.22 g/mol
InChI Key: HBFDUJZFUCYOBH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- is a complex organic compound with a unique structure that includes a hydroxyamino group and a methyl-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a carbamoylating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the necessary reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with target molecules, while the methyl-oxoethyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, [(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-: Similar structure but lacks the hydroxy group.

    Carbamic acid, [(1R)-2-(hydroxyamino)-1-ethyl-2-oxoethyl]-, 1,1-: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1- is unique due to the presence of both the hydroxyamino and methyl-oxoethyl groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

171612-78-5

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-5(6(11)10-13)9-7(12)14-8(2,3)4/h5,13H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1

InChI Key

HBFDUJZFUCYOBH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)NO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NO)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-

Origin of Product

United States

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